1,4-Cyclohexanedione bis(ethylene ketal)
Overview
Description
1,4-Cyclohexanedione bis(ethylene ketal) is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . It is also known by its systematic name, 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane . This compound is commonly used as a building block in organic synthesis due to its unique structure and reactivity.
Mechanism of Action
1,4-Cyclohexanedione bis(ethylene ketal), also known as 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane, is a chemical compound with the molecular formula C10H16O4 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Mode of Action
It’s known that the compound can undergo hydrolysis at 250°c . This could potentially lead to interactions with its targets, but the specifics of these interactions and the resulting changes are currently unknown.
Biochemical Pathways
It’s possible that the compound could affect various pathways due to its potential to undergo hydrolysis
Action Environment
It’s known that the compound can undergo hydrolysis at 250°c , suggesting that temperature could be a significant environmental factor.
Preparation Methods
1,4-Cyclohexanedione bis(ethylene ketal) can be synthesized through the reaction of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the mixture in toluene to remove water formed during the reaction. The product is then purified by filtration and recrystallization . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,4-Cyclohexanedione bis(ethylene ketal) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to 1,4-cyclohexanedione under acidic or basic conditions.
Oxidation: It can be oxidized to form diketones or other oxidized products.
Reduction: Reduction reactions can convert it to cyclohexanediol derivatives.
Substitution: The ketal groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Cyclohexanedione bis(ethylene ketal) has several applications in scientific research:
Chemistry: It is used as a protecting group for diketones in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
1,4-Cyclohexanedione bis(ethylene ketal) can be compared with other similar compounds such as:
1,4-Cyclohexanedione: The parent compound without the ketal protection.
1,4-Cyclohexanedione monoethylene acetal: A similar compound with only one ketal group.
1,3-Cyclohexanedione: An isomer with different reactivity.
1,2-Cyclohexanedione: Another isomer with distinct chemical properties.
The uniqueness of 1,4-Cyclohexanedione bis(ethylene ketal) lies in its dual ketal protection, which provides stability and selectivity in synthetic applications.
Properties
IUPAC Name |
1,4,9,12-tetraoxadispiro[4.2.48.25]tetradecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-10(13-7-8-14-10)4-3-9(1)11-5-6-12-9/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMVSEYPOBXSOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13OCCO3)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171369 | |
Record name | 1,4-Cyclohexanedione bis(ethylene ketal) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183-97-1 | |
Record name | 1,4-Cyclohexanedione bis(ethylene ketal) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000183971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 183-97-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Cyclohexanedione bis(ethylene ketal) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane in organic synthesis?
A: 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane serves as a valuable starting material for synthesizing other organic compounds. Specifically, it can be selectively deprotected to yield 1,4-Dioxaspiro[4.5]decan-8-one. This compound is a versatile building block in the production of pharmaceuticals, liquid crystals, and insecticides [].
Q2: Can you describe the optimized synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane?
A: Research has shown that 1,4-Dioxaspiro[4.5]decan-8-one can be efficiently synthesized from 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization []. This reaction is catalyzed by acetic acid (HAc) in an aqueous solution. The optimal conditions for this synthesis include a reaction temperature of 65°C, a volume ratio of HAc to water of 5:1, and a reactant concentration of 0.05 g/mL. These conditions allow for an 80% yield of 1,4-Dioxaspiro[4.5]decan-8-one with a significantly reduced reaction time of just 11 minutes [].
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